molecular formula C16H20ClNO4 B7353625 2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide

2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide

Cat. No. B7353625
M. Wt: 325.79 g/mol
InChI Key: XWDHGERTKVTTNK-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC), but it is much more potent and selective in its action.

Mechanism of Action

2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates a wide range of physiological processes, including pain, inflammation, and mood. Specifically, this compound acts as a potent agonist at the CB1 receptor, which is one of the primary receptors in the endocannabinoid system. This receptor is primarily located in the central nervous system and is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. This compound has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide as a research tool is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation with a high degree of specificity. However, one limitation of this compound is its potential for abuse and dependence, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide, including its potential use as a therapeutic agent for pain, inflammation, and neurological disorders. Other potential directions for research include the development of new compounds that target the endocannabinoid system, as well as the investigation of the molecular mechanisms underlying the effects of this compound on the body. Overall, this compound is a promising research tool with a wide range of potential applications in the field of cannabinoid research.

Synthesis Methods

2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide is synthesized using a multi-step process that involves the reaction of several different chemical precursors. The first step involves the reaction of 2-chlorobenzoyl chloride with cyclopropylmethanol to form 2-chloro-6-(cyclopropylmethoxy)benzoic acid. This intermediate is then reacted with 3,4-dimethoxytetrahydrofuran to form the oxolane ring, and the resulting compound is then treated with thionyl chloride to form the corresponding acid chloride. Finally, this acid chloride is reacted with (3S,4S)-4-methoxyoxolane-3-amine to form the final product, this compound.

Scientific Research Applications

2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models, and it has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

properties

IUPAC Name

2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-20-14-9-21-8-12(14)18-16(19)15-11(17)3-2-4-13(15)22-7-10-5-6-10/h2-4,10,12,14H,5-9H2,1H3,(H,18,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHGERTKVTTNK-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1NC(=O)C2=C(C=CC=C2Cl)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1NC(=O)C2=C(C=CC=C2Cl)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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